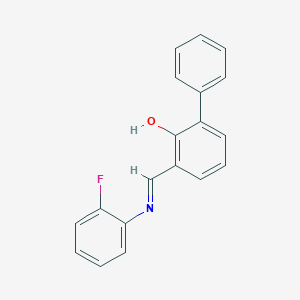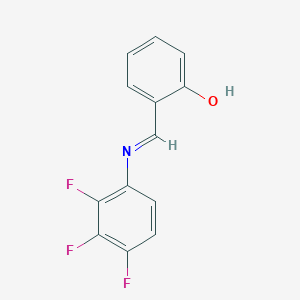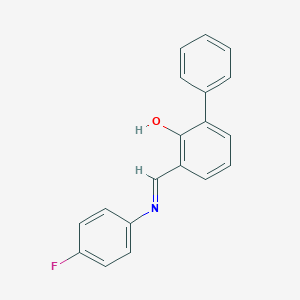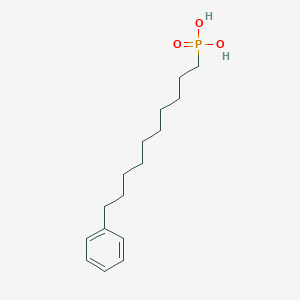
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline (NBSMA) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in the laboratory. It is a highly versatile compound that is used in a variety of reactions and processes, including synthesis, catalysis, and biological research. NBSMA is a non-toxic, cost-effective, and easy-to-use reagent that has been widely used in organic synthesis and laboratory research.
Scientific Research Applications
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has been used extensively in laboratory research, particularly in the fields of organic synthesis and biochemistry. It is an excellent reagent for the synthesis of a variety of heterocyclic compounds, including quinolines, isoquinolines, and quinoxalines. In addition, this compound can be used as a catalyst for a variety of reactions, including the Diels-Alder reaction, the Michael reaction, and the aldol condensation. Furthermore, this compound has been used in the synthesis of a variety of biologically active compounds, including drugs and natural products.
Mechanism of Action
The mechanism of action of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is still under investigation. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a Lewis base. This complex then undergoes a cyclization reaction, which results in the formation of the desired product. Furthermore, this compound is believed to act as a catalyst for certain reactions, such as the Diels-Alder reaction and the Michael reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, some studies have shown that the compound has anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, this compound has been shown to have a positive effect on the immune system and to be an effective inhibitor of certain enzymes.
Advantages and Limitations for Lab Experiments
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is an excellent reagent for laboratory experiments due to its low cost, ease of use, and high purity. Furthermore, the compound is non-toxic and has a wide range of applications. However, this compound is not suitable for use in reactions that require high temperatures or pressures, as it can decompose at high temperatures.
Future Directions
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has a wide range of potential applications, and there are many future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug development. Additionally, further studies could be conducted to explore the potential of this compound as a catalyst for other reactions, such as the Wittig reaction or the Heck reaction. Finally, further research could be conducted to investigate the potential of this compound as a fluorescent dye or as a component of nanomaterials.
Synthesis Methods
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline can be synthesized in a variety of ways. The most common method involves the reaction of 3-bromo-2-methylaniline with tert-butylsalicylaldehyde in the presence of a base. This reaction produces this compound in a high yield with excellent purity. Other methods of synthesis include the reaction of 3-bromo-2-methylaniline with ethyl salicylate in the presence of a base, or the reaction of 3-bromo-2-methylaniline with p-toluenesulfonyl chloride in the presence of a base.
properties
IUPAC Name |
2-[(4-bromo-2-methylphenyl)iminomethyl]-6-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-12-10-14(19)8-9-16(12)20-11-13-6-5-7-15(17(13)21)18(2,3)4/h5-11,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWTICFLNCDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=C(C(=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)




![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

